3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase inhibitor design Hinge-binding motif Positional isomerism

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1934737-30-0) is a dihalogenated 4-aminopyrazolo[3,4-d]pyrimidine with a molecular formula of C5H3BrClN5 and a molecular weight of 248.47 g/mol. Its SMILES string Nc1nc(Cl)nc2n[nH]c(Br)c12 confirms the presence of a 4-amino group, a bromine atom at the pyrazole C3 position, and a chlorine atom at the pyrimidine C6 position.

Molecular Formula C5H3BrClN5
Molecular Weight 248.47 g/mol
Cat. No. B13667123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC5H3BrClN5
Molecular Weight248.47 g/mol
Structural Identifiers
SMILESC12=C(NN=C1N=C(N=C2N)Cl)Br
InChIInChI=1S/C5H3BrClN5/c6-2-1-3(8)9-5(7)10-4(1)12-11-2/h(H3,8,9,10,11,12)
InChIKeyKQHJPFFVEJNJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine – Core Structural Identity and Procurement-Class Positioning


3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1934737-30-0) is a dihalogenated 4-aminopyrazolo[3,4-d]pyrimidine with a molecular formula of C5H3BrClN5 and a molecular weight of 248.47 g/mol . Its SMILES string Nc1nc(Cl)nc2n[nH]c(Br)c12 confirms the presence of a 4-amino group, a bromine atom at the pyrazole C3 position, and a chlorine atom at the pyrimidine C6 position . Predicted physicochemical parameters include a density of 2.219 ± 0.06 g/cm³ and a pKa of 8.19 ± 0.30, placing it in a moderately basic range relative to close analogs . The compound belongs to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery, and is primarily utilized as a synthetic building block for constructing target-focused compound libraries [1].

Why 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by a Generic Pyrazolo[3,4-d]pyrimidine Analog


Pyrazolo[3,4-d]pyrimidines are not functionally interchangeable. The specific 3-Br/6-Cl/4-NH₂ substitution pattern of 3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine creates a unique reactivity profile that is absent in its closest analogs. The 4-amino group serves as a hinge-binding motif for kinase ATP pockets, and relocating this amino group to the 6-position (as in the positional isomer 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, CAS 1003298-79-0) alters the hydrogen-bonding donor/acceptor geometry, fundamentally changing target recognition . Simultaneously, the bromine at C3 provides a cross-coupling handle (Suzuki, Buchwald–Hartwig, Stille) while the chlorine at C6 offers a nucleophilic aromatic substitution (SNAr) site, enabling orthogonal, sequential derivatization that is impossible with mono-halogen or mis-positioned analogs [1]. Critically, structure–activity relationship (SAR) studies on the pyrazolo[3,4-d]pyrimidine class have demonstrated that halogen substitution patterns can improve kinase inhibitory potency by up to one order of magnitude, meaning that the presence, identity, and position of each halogen atom are not decorative features but principal drivers of biological activity [2].

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine – Quantitative Differentiation Evidence Against Closest Analogs


Regiochemical Identity: 4-Amino vs 6-Amino Positional Isomer – Structural Comparison

The target compound places the primary amino group at the pyrimidine C4 position (SMILES: Nc1nc(Cl)nc2n[nH]c(Br)c12), whereas the commercially prevalent positional isomer 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 1003298-79-0) bears the amino group at the pyrimidine C6 position (SMILES: Nc1nc(Cl)c2c(Br)n[nH]c2n1) . In the 4-amino isomer, the exocyclic NH₂ is positioned para to the pyrimidine N1 and ortho to N3, creating a donor–acceptor–donor motif that mimics the adenine ring of ATP. In the 6-amino isomer, the NH₂ group is meta to N1 and para to N3, producing a fundamentally different hydrogen-bonding vector. This regiochemical distinction is critical for kinase inhibitor design, where the hinge-binding interaction is exquisitely sensitive to amino group placement [1]. The positional isomer is available from Sigma-Aldrich at 95% purity with a melting point of 267–273 °C, confirming its distinct solid-state properties .

Kinase inhibitor design Hinge-binding motif Positional isomerism

Orthogonal Dual-Halogen Reactivity: C3-Br for Cross-Coupling and C6-Cl for SNAr – A Capability Absent in Mono-Halogen Analogs

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is uniquely equipped with two electronically and sterically distinct halogen atoms that enable orthogonal, sequential functionalization. The C3 bromine atom on the pyrazole ring is activated for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Stille), serving as a versatile handle for introducing aryl, heteroaryl, or amino substituents [1]. The C6 chlorine atom on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols under mild conditions [2]. In contrast, the mono-halogen analog 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5417-78-7, MW 169.57) lacks the C3 cross-coupling handle entirely, while 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 83255-86-1, MW 214.03, mp ~350 °C) lacks the C6 SNAr site [3]. The target compound thus provides two sequential diversification points from a single starting material, reducing synthetic step count in library production and enabling regiochemically controlled exploration of both the pyrazole C3 and pyrimidine C6 vectors.

Sequential derivatization Suzuki coupling Nucleophilic aromatic substitution Medicinal chemistry building blocks

Halogen Substitution Impact on Abl Kinase Inhibition: Class-Level SAR Evidence

Manetti et al. (2008) conducted a structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl kinase inhibitors and demonstrated that the insertion of halogen substituents with various substitution patterns, guided by molecular docking and Grid mapping simulations, produced a significant improvement in leukemia cell growth inhibition and increased affinity toward the Abl kinase by up to one order of magnitude [1]. The study established that halogen atoms are not merely inert placeholder groups but contribute to binding through hydrophobic packing, halogen bonding with backbone carbonyls, and electronic modulation of the heterocyclic core. While this study did not test the exact 3-Br/6-Cl/4-NH₂ compound, it provides direct class-level SAR evidence that dihalogen substitution on the pyrazolo[3,4-d]pyrimidine scaffold can enhance potency by approximately 10-fold relative to non-halogenated or mono-halogenated congeners. This finding is corroborated by the broader pyrazolo[3,4-d]pyrimidine literature, which consistently shows that halogen content and position are principal determinants of kinase inhibitory activity [2].

Abl kinase Leukemia Halogen SAR Structure-based optimization

Physicochemical Property Differentiation: pKa and Ionization State Relative to the 6-Chloro De-Bromo Analog

The predicted pKa of 3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is 8.19 ± 0.30 . Its closest mono-halogen analog, 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5417-78-7), has a predicted pKa of 8.93 [1]. The ~0.74 unit decrease in pKa upon introduction of the electron-withdrawing bromine at C3 means that at physiological pH 7.4, the target compound is approximately 86% neutral (calculated via Henderson–Hasselbalch: ratio neutral/protonated ≈ 10^(8.19−7.4) = 6.17, i.e., ~86% neutral), whereas the de-bromo analog is approximately 97% neutral (ratio ≈ 10^(8.93−7.4) = 33.9). This 11-percentage-point difference in the neutral fraction has implications for passive membrane permeability, as the neutral species crosses lipid bilayers more readily. Additionally, the LogD (pH 7.4) of the de-bromo analog has been reported as 0.402, whereas the target compound, with its additional bromine, is expected to have a higher LogD due to the increased hydrophobicity conferred by bromine (estimated contribution of Br to LogP ≈ +0.6 to +0.9) [1].

pKa Ionization state Drug-likeness Permeability

Xanthine Oxidase Inhibitory Potential – Class-Level Pharmacological Relevance

Pyrazolo[3,4-d]pyrimidines share close structural resemblance to the purine substrates hypoxanthine and xanthine, enabling them to bind the active site of xanthine oxidase (XO) and strongly inhibit its activity . Multiple studies have demonstrated that 4-aminopyrazolo[3,4-d]pyrimidine derivatives achieve XO IC₅₀ values below 1 μM, with some analogs reaching sub-micromolar potency [1]. For example, 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine exhibited an IC₅₀ of 0.600 ± 0.009 μM against XO, illustrating the potency achievable with appropriate 4,6-substitution [1]. While the 3-Br/6-Cl/4-NH₂ target compound has not been individually profiled in published XO assays, its structural features – the 4-amino group for active-site hydrogen bonding, the C6-Cl as a potential leaving group or binding element, and the C3-Br providing additional hydrophobic contact – position it as a logical intermediate for developing allopurinol-related XO inhibitors with potentially differentiated pharmacokinetic profiles [2]. This class-level activity distinguishes the pyrazolo[3,4-d]pyrimidine scaffold from other heterocyclic building blocks that lack inherent XO recognition.

Xanthine oxidase Hyperuricemia Allopurinol analog Purine metabolism

Melting Point and Solid-State Property Differentiation Across the Analog Series

The melting points of pyrazolo[3,4-d]pyrimidine analogs diverge substantially depending on the halogen substitution pattern. The positional isomer 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 1003298-79-0) melts at 267–273 °C , while the de-chloro analog 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 83255-86-1) exhibits a dramatically higher melting point of approximately 350 °C . The de-bromo analog 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5417-78-7, MW 169.57) is a solid at room temperature with a melting point that has not been widely disclosed in public datasheets. The melting point of the target compound 3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine has not been publicly reported in peer-reviewed literature or major vendor databases, which itself represents a differentiation point: researchers requiring well-characterized solid-state properties for formulation or crystallization studies must either experimentally determine these values or select an analog with established data . The wide mp range across the series (267–350 °C) reflects the strong influence of halogen positioning on crystal lattice energy and intermolecular interactions.

Solid-state properties Melting point Purity assessment Formulation

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine – Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Library Synthesis via Sequential C3/C6 Derivatization

The target compound is optimally deployed as a central scaffold for generating focused kinase inhibitor libraries. The C3-Br enables Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids to explore hydrophobic pocket interactions, while the C6-Cl undergoes SNAr with diverse amines to probe solvent-exposed or ribose-pocket regions [1][2]. This two-step, one-scaffold strategy has been validated in the pyrazolo[3,4-d]pyrimidine literature, where sequential C4 amination followed by C3 Suzuki coupling on chloro-bromo scaffolds yielded potent Src and Abl dual inhibitors with antiproliferative activity against Bcr-Abl-positive leukemia cell lines K-562 and KU-812 [3]. The orthogonal reactivity eliminates protecting group chemistry and enables parallel library production. Researchers should prioritize the 4-amino regioisomer specifically, as the 6-amino positional isomer (CAS 1003298-79-0) presents a different hinge-binding geometry and cannot substitute in kinase-focused libraries designed around the 4-aminopyrazolo[3,4-d]pyrimidine pharmacophore .

Xanthine Oxidase Inhibitor Development – Allopurinol Analog Optimization

Pyrazolo[3,4-d]pyrimidines are established purine mimics that inhibit xanthine oxidase, the enzyme responsible for uric acid production. The target compound's structural resemblance to hypoxanthine and xanthine substrates positions it as a starting point for developing next-generation XO inhibitors with potentially differentiated selectivity profiles versus allopurinol [1]. The C3-bromine provides a vector for introducing substituents that may enhance XO affinity or alter metabolic stability, while the C6-chlorine can be displaced to modulate pharmacokinetic properties. Published XO inhibition data for related 4-aminopyrazolo[3,4-d]pyrimidines demonstrate IC₅₀ values from 0.6 μM to sub-micromolar ranges, confirming that the scaffold is intrinsically active against this target [2]. Procurement of the dihalogenated building block enables rapid SAR exploration without requiring de novo scaffold construction.

BTK and Src Family Kinase Probe Synthesis – Irreversible Inhibitor Design

The 4-aminopyrazolo[3,4-d]pyrimidine scaffold forms the core of several known kinase inhibitors, including clinical and preclinical BTK inhibitors structurally related to ibrutinib [1]. The target compound's 3-bromo substituent serves as a direct precursor for introducing the 3-phenoxyphenyl group characteristic of ibrutinib-type molecules via Suzuki coupling, while the 6-chloro position can be functionalized with acrylamide warheads for irreversible cysteine targeting. The presence of both halogens on a single scaffold is particularly advantageous for irreversible inhibitor programs, where the C3 position controls target recognition and the C6 position can be elaborated to introduce the electrophilic warhead. Critically, the 4-amino group must be preserved for hinge binding; substituting the 6-amino positional isomer would compromise this essential interaction [2].

Physicochemical Property Benchmarking and Solid-Form Characterization

For analytical chemistry and pre-formulation groups, the target compound presents an opportunity to generate novel solid-state characterization data. With a predicted pKa of 8.19 and density of 2.219 g/cm³, it occupies a distinct physicochemical space relative to its mono-halogen analogs (de-bromo analog pKa 8.93; de-chloro analog mp ~350 °C) [1][2]. The absence of a publicly reported melting point for the target compound represents a gap in the literature that in-house DSC/TGA analysis can fill, establishing reference data for purity assessment by thermal methods. The 11-percentage-point difference in neutral fraction at physiological pH relative to the de-bromo analog (86% vs 97% neutral) may also serve as a teaching case for illustrating the impact of halogen electronegativity on heterocyclic pKa in medicinal chemistry coursework [2].

Quote Request

Request a Quote for 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.